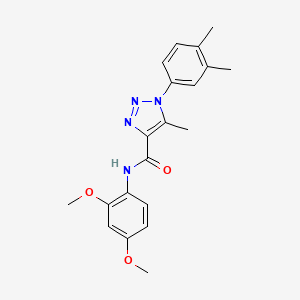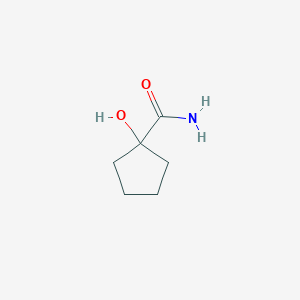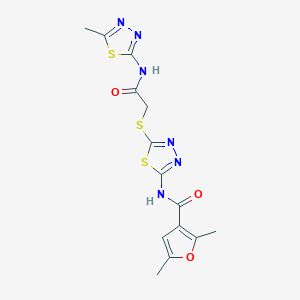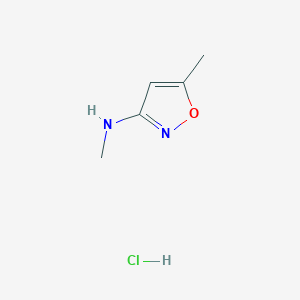![molecular formula C14H23N3O2 B2541357 4-{5-ciclopropil-octahidropirrolo[3,4-c]pirrol-2-carbonil}morfolina CAS No. 2198470-47-0](/img/structure/B2541357.png)
4-{5-ciclopropil-octahidropirrolo[3,4-c]pirrol-2-carbonil}morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is a complex organic compound with the molecular formula C14H23N3O2 It features a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Industry: It may be used in the production of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For example, N-substituted aziridines, which are part of the structure of this compound, exhibit cytotoxic properties by inhibiting the growth of cancer cells due to the alkylation of DNA molecules .
Biochemical Pathways
For instance, compounds containing the 1,2,4-oxadiazole moiety are used to treat various diseases, including migraine, mucoviscidosis, Duchenne muscular dystrophy, Alzheimer’s, and Parkinson’s diseases .
Result of Action
For example, N-substituted aziridines have been found to inhibit the growth of cancer cells due to the alkylation of DNA molecules .
Action Environment
For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine can be achieved through several synthetic routes. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities.
N-phthalimidoaziridines: Used in the synthesis of similar heterocyclic compounds.
Uniqueness: 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is unique due to its combination of a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-14(15-3-5-19-6-4-15)17-9-11-7-16(13-1-2-13)8-12(11)10-17/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBZJVQIWIIZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541294.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)
